molecular formula C13H19N3 B5575395 3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide

3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide

Cat. No.: B5575395
M. Wt: 217.31 g/mol
InChI Key: FTANBQXADKLMBX-UHFFFAOYSA-N
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Description

3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide is a complex organic compound belonging to the class of cyclopenta[c]pyridine derivatives. This compound features a cyclopentane ring fused to a pyridine ring, with a methyl group at the 3-position, a propyl group at the nitrogen atom of the pyridine ring, and a carboximidamide group at the 4-position. Its intricate structure makes it a subject of interest in various scientific research fields.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Research has shown that cyclopenta[c]pyridine derivatives exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties. These compounds can interact with multiple biological targets, making them potential candidates for drug development.

Medicine: Due to its biological activity, 3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide may be explored for therapeutic applications. Its potential use in treating diseases such as cancer, inflammation, and viral infections is an area of ongoing research.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at what biological targets it interacts with and how it affects them .

Safety and Hazards

This involves looking at the compound’s toxicity and any risks associated with handling it. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This could involve suggesting further studies that could be done on the compound. For example, if the compound has shown biological activity, further studies could be done to better understand its mechanism of action or to test its efficacy in different models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide typically involves multistep organic reactions. One common approach is the cyclocondensation of appropriate precursors, such as 2,5-diketones or their derivatives, with propanedinitrile under specific conditions. The reaction may require the use of strong bases like sodium ethoxide or sodium methoxide as catalysts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted cyclopenta[c]pyridine derivatives.

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents and functional groups.

  • Indole derivatives: While structurally different, indole derivatives also exhibit biological activities and can serve as analogs for comparison.

Uniqueness: 3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide stands out due to its specific combination of substituents and functional groups, which contribute to its unique reactivity and biological properties.

Properties

IUPAC Name

3-methyl-N'-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-3-7-15-13(14)12-9(2)16-8-10-5-4-6-11(10)12/h8H,3-7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTANBQXADKLMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C1=C2CCCC2=CN=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Reactant of Route 2
3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Reactant of Route 3
3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Reactant of Route 4
3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Reactant of Route 5
3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Reactant of Route 6
3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.